molecular formula C26H23N3O B2838697 8-ethoxy-1-(2-ethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901247-97-0

8-ethoxy-1-(2-ethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No. B2838697
M. Wt: 393.49
InChI Key: MJDUGMHHBLDHOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quinoline is a heterocyclic aromatic organic compound with the formula C9H7N. It is a colorless hygroscopic liquid with a strong odor. Aged samples, if exposed to light, become yellow and later brown. Quinoline is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents .


Synthesis Analysis

Quinolines can be synthesized using several methods such as the Skraup reaction, Doebner-Miller reaction, and the Friedländer synthesis . The choice of method depends on the specific quinoline compound being synthesized.


Molecular Structure Analysis

Quinoline is a bicyclic compound made up of fused benzene and pyridine rings. This structure is reflected in the aromatic properties of the molecule .


Chemical Reactions Analysis

Quinoline compounds can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, reductions, oxidations, and complexation reactions .


Physical And Chemical Properties Analysis

Quinoline is a colorless to light yellow liquid with a boiling point of 237 °C and a melting point of -15 °C. It has a strong, unpleasant odor and is soluble in water and most organic solvents .

Scientific Research Applications

Supramolecular Chemistry

One study explores the effects of substitution on the dimensionality of supramolecular aggregation in related dihydrobenzopyrazoloquinoline derivatives. It was found that molecules of these compounds can be linked into complex structures through various hydrogen bonds, showcasing the potential of such molecules in constructing supramolecular assemblies with defined properties. This research highlights the significance of 8-ethoxy-1-(2-ethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline derivatives in the development of novel supramolecular systems that can be tailored for specific applications (Portilla et al., 2005).

Optoelectronic Applications

Another area of application is in the development of optoelectronic devices. A study on the structural and optical properties of related 4H-pyrano[3, 2-c]quinoline derivatives thin films indicates their potential use in thin-film technologies. These compounds exhibit desirable optical properties when deposited as thin films, suggesting their applicability in the fabrication of photodiodes and other optoelectronic devices. Such materials can significantly contribute to advancements in electronic and photovoltaic technologies by enhancing the performance and efficiency of these devices (Zeyada et al., 2016).

Pharmaceutical Research

In the pharmaceutical realm, derivatives of 8-ethoxy-1-(2-ethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline have been investigated for their antimicrobial properties. A study synthesizing novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents showcases the therapeutic potential of such compounds. The structural diversity and biological activity observed in these derivatives indicate their potential as a basis for the development of new antimicrobial drugs, which could address the growing concern of antibiotic resistance (Holla et al., 2006).

Safety And Hazards

Quinoline is considered to be moderately toxic. It can cause skin and eye irritation, and prolonged exposure can lead to liver and kidney damage .

Future Directions

Quinoline derivatives have been found to possess a wide range of biological activities, including antimalarial, antibacterial, antifungal, anticancer, and anti-inflammatory activities. This has led to a surge of interest in the development of new quinoline-based drugs .

properties

IUPAC Name

8-ethoxy-1-(2-ethylphenyl)-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O/c1-3-18-10-8-9-13-24(18)29-26-21-16-20(30-4-2)14-15-23(21)27-17-22(26)25(28-29)19-11-6-5-7-12-19/h5-17H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJDUGMHHBLDHOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=CC=C5)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-ethoxy-1-(2-ethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

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